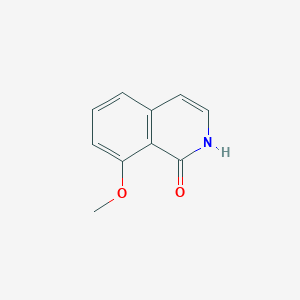

1(2H)-Isoquinolinone, 8-methoxy-

Description

Contextualization of 1(2H)-Isoquinolinone as a Core Heterocyclic Scaffold

The 1(2H)-isoquinolinone framework is a prominent heterocyclic scaffold in the fields of medicinal chemistry and materials science. nih.govrsc.org This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridinone ring, is a key structural component in a variety of naturally occurring alkaloids and synthetically developed compounds. mdpi.comnist.gov The inherent structural features of the isoquinolinone core, including its aromaticity, planarity, and the presence of both hydrogen bond donor and acceptor sites, allow for diverse chemical modifications and a wide range of biological interactions. nih.govontosight.ai

The significance of the 1(2H)-isoquinolinone scaffold lies in its proven track record as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.govrsc.org These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The versatility of the isoquinolinone core allows chemists to synthesize extensive libraries of derivatives, enabling the exploration of structure-activity relationships and the optimization of compounds for specific therapeutic applications. nih.govnih.gov

Overview of Structural Diversity within Isoquinolinone Derivatives in Academic Studies

The structural diversity of isoquinolinone derivatives is vast, owing to the multiple sites on the core scaffold that are amenable to chemical modification. Academic research has extensively explored the introduction of various substituents at different positions of the isoquinolinone ring system, leading to a rich and diverse chemical space. nih.govrsc.org

Key areas of structural modification include:

N-Substitution: The nitrogen atom at the 2-position is a common site for derivatization. A wide array of alkyl, aryl, and heterocyclic moieties have been introduced at this position, significantly influencing the compound's physical properties and biological activity. uea.ac.uk

C-3 and C-4 Substitution: The carbon atoms at the 3 and 4-positions of the pyridinone ring are frequently targeted for introducing diverse functional groups. These substitutions can modulate the electronic properties of the ring system and provide additional points of interaction with biological targets. uea.ac.uk

The exploration of these structural variations has led to the discovery of isoquinolinone derivatives with a wide range of applications, from potent and selective enzyme inhibitors to novel fluorescent materials. mdpi.comnih.gov The ongoing investigation into the synthesis and properties of new isoquinolinone derivatives continues to be a vibrant area of chemical research. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQVJRHYYKAZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306033 | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129959-09-7 | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129959-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2h Isoquinolinone, 8 Methoxy and Its Derivatives

Strategies for Constructing the 1(2H)-Isoquinolinone Skeleton

The construction of the 1(2H)-isoquinolinone framework is a central theme in the synthesis of a wide array of biologically active molecules and natural products. The presence of the 8-methoxy group introduces specific electronic and steric considerations that influence the choice and efficiency of synthetic routes.

Cyclization Reactions of Precursors

Intramolecular cyclization is a cornerstone for the synthesis of the 1(2H)-isoquinolinone ring system. These reactions typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the heterocyclic ring.

A notable example involves the Friedel-Crafts type cyclization of a carbamate (B1207046) precursor. jst.go.jp In the synthesis of an 8-iodo-5-methoxyisoquinolinone derivative, a key intermediate was formed through the treatment of a brominated carbamate with trifluoromethanesulfonic acid (TfOH), which induced cyclization to the lactam ring in an 86% yield. jst.go.jp Another approach utilizes the cyclization of 2-alkynylbenzaldoximes. The use of electrophiles like silver triflate or bromine can trigger a 6-endo-dig cyclization to form cyclic nitrones, which can then be deoxygenated to yield the isoquinoline (B145761) derivative. thieme-connect.de

The Pictet-Gams modification is another relevant cyclization strategy, where a β-hydroxy-β-phenylethylamine is cyclized using a catalyst like phosphorus oxychloride (POCl3). pharmaguideline.com Furthermore, the reaction of o-alkynylaryl oxime derivatives in the presence of a copper(I) catalyst in water can lead to the formation of isoquinolines through intramolecular cyclization. nih.gov This method's selectivity between isoquinolines and isoquinoline N-oxides can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.gov

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Brominated Carbamate | Trifluoromethanesulfonic acid (TfOH) | 8-Iodo-5-methoxy-1(2H)-isoquinolinone intermediate | 86 | jst.go.jp |

| 2-Alkynylbenzaldoxime | Silver triflate or Bromine, then CS2 | Functionalized Isoquinoline | Good to High | thieme-connect.de |

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 10 mol% CuI, H2O, 80 °C, 15 h | 1-methyl-3-phenylisoquinoline | 95 | nih.gov |

Oxidation-Based Approaches for 1(2H)-Isoquinolone Formation

Oxidation reactions provide an alternative pathway to the 1(2H)-isoquinolinone core. These methods often involve the aromatization of a partially saturated precursor or the oxidative transformation of a related heterocyclic system.

One such strategy is the oxidative rearomatization of tetrahydroisoquinolines (THIQs). A facile method utilizes pyridine-N-oxide as an oxidant at high temperatures to produce C4-functionalized isoquinolines from their corresponding THIQs. acs.org This transformation is notable for its functional group tolerance and the generation of volatile side products. acs.org

The oxidation of isoquinoline itself can be challenging, often leading to ring cleavage under harsh conditions. pharmaguideline.com However, specific reagents can achieve the desired transformation. For instance, monovalent iodine compounds can be oxidized by Oxone to pentavalent iodine species, which in turn can oxidize alcohols to carbonyl compounds. This principle has been applied in the design of 8-iodoisoquinolinone catalysts for alcohol oxidation. jst.go.jp The six-membered isoquinolinone structure facilitates an intramolecular I---O interaction that stabilizes the hypervalent iodine species. jst.go.jp

| Starting Material | Oxidizing Agent | Product | Key Features | Reference |

| Tetrahydroisoquinoline (THIQ) | Pyridine-N-oxide | C4-Functionalized Isoquinoline | Functional group tolerant, volatile byproducts | acs.org |

| Monovalent 8-Iodoisoquinolinone | Oxone | Pentavalent Iodine Species | Acts as an oxidant for alcohols | jst.go.jp |

Organometallic and Metal-Complex Catalysis in Isoquinolone Synthesis

Organometallic and metal-complex catalysis have revolutionized the synthesis of heterocyclic compounds, including 1(2H)-isoquinolinones. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions are prominent in this area. For example, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org Rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, offers an efficient one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org

Copper-catalyzed reactions are also widely employed. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and efficient route to isoquinolines. nih.gov This method was successfully applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.gov Metal complexes of 8-hydroxyquinoline (B1678124) with ions like Cu(II), Co(II), and Ni(II) have also been synthesized and characterized, highlighting the chelating ability of the quinoline (B57606) scaffold. scirp.orgscirp.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Palladium and Copper | tert-Butylimine of o-iodobenzaldehyde, Terminal Acetylene | Substituted Isoquinoline | Excellent yields, short reaction times | organic-chemistry.org |

| Rhodium(III) | Aryl Ketone, Hydroxylamine, Internal Alkyne | Multisubstituted Isoquinoline | One-pot, C-H activation | organic-chemistry.org |

| Copper(I) Iodide | (E)-2-Alkynylaryl Oxime Derivative | Isoquinoline or Isoquinoline N-oxide | Green synthesis in water | nih.gov |

Named Reactions and Their Adaptations

Classic named reactions remain valuable tools for the synthesis of the isoquinolinone skeleton, with modern adaptations enhancing their scope and efficiency.

The Gabriel–Coleman rearrangement involves the reaction of a phthalimido ester with a strong base to form a substituted isoquinoline. wikipedia.org This ring expansion reaction is general for substrates with an enolizable hydrogen on the group attached to the nitrogen. wikipedia.org The reaction proceeds through the formation of a carbanion, which then closes the ring. wikipedia.org This method has been utilized to produce intermediates for potential anti-inflammatory agents and in the study of enzyme inhibitors. wikipedia.org For example, N-phthalimidoglycine ethyl ester was used to synthesize 4-hydroxyisoquinoline (B107231) in 91% yield. wikipedia.org

The Schmidt reaction, where an azide (B81097) reacts with a carbonyl derivative under acidic conditions, can be adapted for isoquinolinone synthesis. wikipedia.org The reaction of a carboxylic acid with hydrazoic acid leads to an amine via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org When applied to ketones, the Schmidt reaction yields amides. wikipedia.org An intramolecular version of the Schmidt reaction has become important in natural product synthesis. wikipedia.org For instance, an efficient one-pot synthesis of substituted N-aryl lactams has been developed using a BF3·OEt2-mediated Schmidt reaction. organic-chemistry.org

Pictet–Spengler Condensation and its Role in Precursor Synthesis

The Pictet–Spengler reaction is a chemical process in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure under acidic conditions. organicreactions.orgwikipedia.org First discovered by Amé Pictet and Theodor Spengler in 1911, this reaction is a special case of the Mannich reaction and is fundamental for the synthesis of tetrahydroisoquinolines. organicreactions.orgwikipedia.org

The reaction mechanism initiates with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic catalysis, this imine is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to form a new six-membered ring, yielding the tetrahydroisoquinoline product. wikipedia.org

For the synthesis of precursors to 8-methoxy-1(2H)-isoquinolinone, the crucial starting material is a β-phenylethylamine bearing a methoxy (B1213986) group at the appropriate position on the aromatic ring. For instance, the reaction of a 2-methoxy-substituted phenethylamine (B48288) derivative would lead to a tetrahydroisoquinoline with a methoxy group at the C8 position. A common precursor used in such syntheses is 3-hydroxy-4-methoxyphenethylamine. rsc.org The resulting tetrahydroisoquinoline can then be subjected to subsequent oxidation steps to introduce the C1-keto group and aromatize the heterocyclic ring, ultimately yielding the target 1(2H)-isoquinolinone.

Reaction Conditions for Pictet-Spengler Reactions

| Catalyst Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | TFA, HCl, TsOH | Refluxing solvent | nih.gov |

| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃ | Varies, can be enhanced by microwave | rsc.org |

Bischler–Napieralski Reaction and Subsequent Transformations

The Bischler–Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclodehydration of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgorganicreactions.org Discovered in 1893, this reaction yields a 3,4-dihydroisoquinoline. wikipedia.org

The reaction is particularly effective when the aromatic ring of the β-arylethylamide is activated with electron-donating groups, such as a methoxy moiety. wikipedia.org This directing effect is key to synthesizing precursors for 8-methoxy-1(2H)-isoquinolinone. The mechanism proceeds via the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to close the isoquinoline core. wikipedia.org

To obtain the 8-methoxy substitution pattern, the synthesis would begin with an N-acyl derivative of a 2-methoxyphenethylamine. For example, the cyclization of N-[2-(2-methoxyphenyl)ethyl]acetamide under Bischler-Napieralski conditions would furnish 8-methoxy-1-methyl-3,4-dihydroisoquinoline. This intermediate can then be transformed into the target 1(2H)-isoquinolinone through oxidation. The dihydroisoquinoline can be aromatized to the corresponding isoquinoline, followed by oxidation at the C1 position, or undergo direct oxidation to the isoquinolinone.

Common Reagents for Bischler-Napieralski Reaction

| Reagent | Function | Reference |

|---|---|---|

| POCl₃ | Dehydrating agent | wikipedia.orgorganic-chemistry.org |

| P₂O₅ | Strong dehydrating agent, often with POCl₃ | wikipedia.orgorganic-chemistry.org |

Annulation Reactions

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed annulation reactions. These methods construct the isoquinolinone ring system in a single step from simpler components, often with high atom economy and functional group tolerance.

Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes

An efficient and direct route to substituted 1(2H)-isoquinolones involves the nickel-catalyzed annulation of 2-halobenzamides with alkynes. researchgate.net This methodology facilitates the formation of both a C-C and a C-N bond in a single catalytic cycle. The reaction typically employs a nickel catalyst, such as Ni(cod)₂ or NiCl₂, often in the presence of a base. nih.govnih.gov

The catalytic cycle is believed to involve the oxidative addition of the nickel(0) catalyst to the carbon-halogen bond of the 2-halobenzamide. Subsequent coordination of the alkyne and migratory insertion, followed by C-H activation or related cyclization pathways and reductive elimination, furnishes the 1(2H)-isoquinolinone product. nih.gov The use of a simple N-H benzamide (B126) without a specific directing group has been shown to be effective, relying on a strong base like potassium tert-butoxide to facilitate the C–H/N–H oxidative annulation. nih.govrsc.org

To synthesize 8-methoxy-1(2H)-isoquinolinone using this method, a 2-halo-3-methoxybenzamide would be the required starting material. The annulation with an alkyne, such as acetylene, would directly construct the heterocyclic ring, placing the methoxy group at the desired C8 position.

Palladium(II)-Catalyzed Annulation Reactions

Palladium-catalyzed reactions are powerful tools for C-H activation and annulation. The synthesis of isoquinolinones can be achieved through the palladium(II)-catalyzed annulation of benzamides with alkynes. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the amide nitrogen guides the palladium catalyst to activate a specific ortho C-H bond. nih.gov

For the synthesis of 8-methoxy-1(2H)-isoquinolinone, a 3-methoxybenzamide (B147233) derivative would be used. The directing group on the nitrogen atom would facilitate the regioselective palladation at the C2 position. Subsequent insertion of an alkyne into the Pd-C bond, followed by intramolecular cyclization and reductive elimination, would yield the final 8-methoxy-1(2H)-isoquinolinone product. The use of strong acids can promote the reaction by increasing the electrophilicity of the palladium center. nih.gov

Rhodium(I)-Catalyzed Annulation through Carbon-Carbon Bond Cleavage

A novel and powerful strategy for constructing isoquinolinones involves a rhodium(I)-catalyzed annulation that proceeds via the cleavage of a carbon-carbon bond. organic-chemistry.orgacs.org This "cut and sew" approach utilizes strained ring systems, such as benzocyclobutenols, as synthons. acs.org

In a key example, the Rh(I)-catalyzed intermolecular cyclization of a benzocyclobutenol with an isocyanate leads to a 1(2H)-isoquinolinone. acs.orgdatapdf.com The mechanism involves the oxidative addition of the Rh(I) catalyst into the strained C-C bond of the benzocyclobutenol ring. This is followed by insertion of the isocyanate and subsequent reductive elimination to form the isoquinolinone scaffold. This method is notable for its mild conditions and excellent functional group tolerance. datapdf.com

Crucially for the target compound, the reaction has been successfully demonstrated starting with 8-methoxybenzocyclobutenol. datapdf.com The cyclization of this precursor with an appropriate isocyanate, followed by an acid-promoted dehydration step, provides the 8-methoxy-1(2H)-isoquinolinone derivative in high yield. datapdf.com

Regioselective Introduction of the 8-Methoxy Moiety

An alternative synthetic approach involves the formation of the isoquinolinone core first, followed by the regioselective introduction of the methoxy group at the C8 position. This strategy relies on late-stage C-H functionalization, which has become a powerful tool in organic synthesis.

While a direct, one-step C8-methoxylation of 1(2H)-isoquinolinone is not widely documented, the feasibility of such a transformation is strongly supported by numerous reports on the regioselective functionalization of the C8 position. Transition metal catalysis, particularly with rhodium and cobalt, has been shown to selectively activate the C8 C-H bond of the isoquinolinone ring system. chemrxiv.orgchemrxiv.orgrsc.org For example, Rh(III)-catalyzed C8-alkenylation and Co(III)-catalyzed C8-olefination have been achieved with high regioselectivity. chemrxiv.orgrsc.org

These successful C8 functionalizations suggest a plausible pathway for introducing an 8-methoxy group. A potential strategy could involve:

Directed C-H Activation/Oxidation: A directed C8-hydroxylation reaction, potentially using a transition metal catalyst and an appropriate oxidant. The resulting 8-hydroxy-1(2H)-isoquinolinone could then be methylated using standard reagents like dimethyl sulfate (B86663) or methyl iodide to yield the target 8-methoxy product.

Halogenation and Nucleophilic Substitution: A regioselective C8-halogenation of the isoquinolinone core, followed by a nucleophilic aromatic substitution with sodium methoxide.

These late-stage functionalization approaches offer flexibility and are valuable for creating derivatives from a common isoquinolinone intermediate. The success of C8-alkenylation and C8-olefination provides strong evidence that the C8 position is electronically and sterically accessible for selective modification. chemrxiv.orgrsc.org

Directed ortho-Lithiation Strategies for Methoxy-Substituted Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org The methoxy group is a moderately effective DMG, facilitating lithiation at the adjacent position. organic-chemistry.org

The general principle involves the coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org This complexation increases the kinetic acidity of the ortho-protons, enabling their abstraction by the alkyllithium base. baranlab.org The resulting aryllithium species is then poised to react with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho-position. wikipedia.org This high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho- and para-isomers. wikipedia.org

Several factors influence the efficiency and regioselectivity of DoM reactions, including the nature of the organolithium reagent, the solvent, temperature, and the presence of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and enhance reactivity. baranlab.org Steric effects can also play a crucial role in determining the site of lithiation. ias.ac.in For instance, in cases with multiple potential ortho-positions, steric hindrance can direct the lithiation to the less hindered site. ias.ac.in

Specific Synthesis of 8-methoxyisoquinolin-1(2H)-one Derivatives

Building upon the principles of directed lithiation, specific methods have been developed for the synthesis of 8-methoxyisoquinolin-1(2H)-one derivatives.

A notable application of ortho-lithiation is the synthesis of 8-methoxyisoquinolin-1(2H)-one derivatives from ethyl 2-[lithio(sulfanyl)methyl]-6-methoxybenzoates. This multi-step process begins with the ortho-lithiation of a methoxy-substituted benzoic acid derivative. The resulting lithiated intermediate is then reacted with a nitrile. The subsequent cyclization and elimination of the sulfanyl (B85325) group afford the desired 8-methoxyisoquinolin-1(2H)-one skeleton. This method provides a versatile route to a range of substituted isoquinolinones by varying the nitrile reactant.

Derivatization Strategies for 1(2H)-Isoquinolinone, 8-methoxy-

Once the 1(2H)-isoquinolinone, 8-methoxy- core is synthesized, it can be further modified to create a diverse library of derivatives.

Alkylation and Arylation Methods

Standard N-alkylation and N-arylation reactions can be employed to introduce substituents at the nitrogen atom of the isoquinolinone ring. These reactions typically involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully used for the C-arylation of halo-substituted isoquinolinones. For instance, an 8-bromo-substituted quinoline derivative can be coupled with a boronic acid in the presence of a palladium catalyst to introduce an aryl group at the C8 position. mdpi.comresearchgate.net This demonstrates the feasibility of functionalizing the carbocyclic ring of the isoquinolinone system.

Rhodium(III)-Catalyzed Regioselective C8-Alkenylation

A significant advancement in the derivatization of isoquinolinones is the use of transition metal-catalyzed C-H activation. thieme-connect.de Rhodium(III) catalysts have proven to be particularly effective in this regard. nih.govnih.gov Specifically, a rhodium(III)-catalyzed regioselective C8-alkenylation of isoquinolones has been developed. chemrxiv.org This reaction allows for the direct introduction of an alkenyl group at the C8 position of the isoquinolinone ring system. nih.govchemrxiv.org

In one reported protocol, the reaction of an isoquinolone with methoxyallene (B81269) in the presence of a rhodium(III) catalyst leads to the formation of an aldehyde-bearing isoquinolone at the C8 position. chemrxiv.org This transformation is highly regioselective and proceeds through a proposed catalytic cycle involving C-H activation. nih.govchemrxiv.org The compatibility of this method with various functional groups highlights its synthetic utility. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Product Characterization

The oxidation of 8-methoxy-1(2H)-isoquinolinone has been explored, particularly in the context of creating intermediates for more complex syntheses. A notable oxidation reaction involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous solution. This reaction targets the benzenoid ring of the isoquinolinone core. The primary product identified from this reaction is 3-methoxyphthalic acid. This outcome indicates the oxidative cleavage of the non-lactam portion of the bicyclic structure.

Another significant transformation is the nitration of the benzene (B151609) ring, which can be considered an oxidation of a C-H bond to a C-N bond. Treatment of 8-methoxy-1(2H)-isoquinolinone with nitric acid in the presence of sulfuric acid leads to the formation of 8-methoxy-7-nitro-1(2H)-isoquinolinone. This reaction highlights the directing effects of the existing substituents on the aromatic ring.

| Reagent(s) | Conditions | Product(s) | Research Focus |

| Potassium Permanganate (KMnO4) | Aqueous solution | 3-Methoxyphthalic acid | Oxidative cleavage of the benzenoid ring. |

| Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | - | 8-Methoxy-7-nitro-1(2H)-isoquinolinone | Electrophilic aromatic substitution (nitration). |

Reduction Pathways of the Lactam Ring

The reduction of the lactam functionality within the 8-methoxy-1(2H)-isoquinolinone structure is a key transformation for accessing the corresponding tetrahydroisoquinoline derivatives. The selective reduction of the amide carbonyl group can be achieved using powerful reducing agents.

One of the most effective reagents for this purpose is lithium aluminium hydride (LiAlH4). The reaction, typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF), reduces the C=O group of the lactam to a methylene (B1212753) (CH2) group. This process converts 8-methoxy-1(2H)-isoquinolinone into 8-methoxy-1,2,3,4-tetrahydroisoquinoline. This transformation is fundamental for the synthesis of various alkaloids and other biologically active molecules where the tetrahydroisoquinoline scaffold is a core structural motif.

| Reducing Agent | Solvent | Product | Key Transformation |

| Lithium Aluminium Hydride (LiAlH4) | Tetrahydrofuran (THF) | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | Complete reduction of the lactam amide to an amine. |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 8-methoxy-1(2H)-isoquinolinone in substitution reactions is governed by the electronic properties of its bicyclic system. The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group (-OCH3) and the amide nitrogen. Conversely, the pyridinone ring contains electrophilic centers, particularly the carbonyl carbon.

Electrophilic Substitution: The aromatic ring is susceptible to electrophilic attack. The positions ortho and para to the strongly activating methoxy group are electronically enriched. However, the C-7 position is the most common site for substitution, as seen in nitration reactions using nitric and sulfuric acid to yield 8-methoxy-7-nitro-1(2H)-isoquinolinone. This regioselectivity is influenced by the combined directing effects of the methoxy group and the annulated lactam ring.

Nucleophilic Substitution: While less common, the isoquinolinone core can undergo nucleophilic attack. The carbonyl carbon (C-1) is an electrophilic site. Furthermore, derivatization of the lactam oxygen, for instance, by conversion to an O-triflate, can render the C-1 position highly susceptible to nucleophilic attack in cross-coupling reactions, enabling the introduction of various substituents.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Construction

8-Methoxy-1(2H)-isoquinolinone is a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly natural products and their analogs. Its utility stems from the ability to modify both the aromatic and lactam rings through the reactions described previously.

A primary application is in the synthesis of isoquinoline (B145761) alkaloids. Following the reduction of the lactam ring to form 8-methoxy-1,2,3,4-tetrahydroisoquinoline, further synthetic manipulations can be carried out. This intermediate serves as a precursor to compounds like calycotomine (B1631125), an alkaloid found in certain plant species. The synthesis of calycotomine from this intermediate involves N-methylation followed by functional group manipulations on the aromatic ring.

Furthermore, its derivatives are used in the construction of compounds investigated for various biological activities. For instance, after undergoing C-H functionalization or cross-coupling reactions, the substituted isoquinolinone core can be incorporated into larger, more complex molecular architectures.

Mechanistic Investigations of Novel Reactions

While direct oxidation with strong reagents like permanganate leads to ring cleavage, more subtle, catalytically driven oxidations are of significant research interest. In the context of related isoquinolinone systems, transition metal-catalyzed oxidations, often involving palladium or rhodium, are used for C-H activation/oxidation cycles.

A general catalytic cycle for such an oxidation would begin with the coordination of the catalyst to the isoquinolinone substrate. This is often directed by a functional group on the molecule. This is followed by an oxidative addition step where the catalyst inserts into a C-H bond. The resulting metallacyclic intermediate can then react with an external oxidant (like O2, peroxides, or hypervalent iodine reagents), which regenerates the catalyst and releases the functionalized, oxidized product. While specific catalytic cycles for the oxidation of 8-methoxy-1(2H)-isoquinolinone itself are not extensively detailed in readily available literature, the principles are extrapolated from similar heterocyclic systems.

The direct functionalization of C-H bonds in 8-methoxy-1(2H)-isoquinolinone represents a modern and efficient strategy for creating molecular complexity. The mechanism for these reactions typically involves a transition metal catalyst, with rhodium and palladium being common choices.

A prevalent mechanism is directed C-H activation. For isoquinolinones, the amide oxygen can act as a directing group, coordinating to the metal center and positioning it for the selective cleavage of a specific C-H bond. In the case of 8-methoxy-1(2H)-isoquinolinone, the most likely site for such directed activation on the aromatic ring would be the C-7 position, as it is sterically accessible and electronically activated.

The general mechanistic cycle for a rhodium-catalyzed C-H functionalization (e.g., olefination) would be:

Coordination: The Rh(III) catalyst coordinates to the amide oxygen of the isoquinolinone.

C-H Activation: The catalyst cleaves the C7-H bond, forming a five-membered rhodacycle intermediate. This is often the rate-determining step.

Olefin Insertion: An incoming alkene coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination: This step forms the new C-C bond of the final product and regenerates a Rh(I) species.

Oxidation: The active Rh(III) catalyst is regenerated from the Rh(I) species by an oxidant present in the reaction mixture, allowing the cycle to continue.

This powerful strategy allows for the direct coupling of the isoquinolinone core with various partners like alkenes, alkynes, and aryl halides, bypassing the need for pre-functionalized starting materials.

Advanced Spectroscopic and Computational Characterization Studies

Structural Elucidation Techniques

A combination of modern spectroscopic methods has been employed to confirm the molecular structure of 1(2H)-Isoquinolinone, 8-methoxy- and its derivatives.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1(2H)-Isoquinolinone, 8-methoxy-, NMR studies provide key insights into the chemical environment of each proton and carbon atom.

In a representative ¹H NMR spectrum of a related 2-aryl-1,2,3,4-tetrahydroisoquinoline, the chemical shifts (δ) are observed in specific regions, indicating the presence of aromatic and aliphatic protons. For instance, multiplets in the range of δ 7.34-6.93 ppm are characteristic of the aromatic protons. amazonaws.com A sharp singlet observed around δ 3.87 ppm is typically assigned to the methoxy (B1213986) group (-OCH₃) protons. amazonaws.com The protons of the tetrahydroisoquinoline core give rise to signals at higher fields. amazonaws.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings typically resonate in the δ 111-156 ppm region. amazonaws.com The methoxy carbon appears as a distinct signal around δ 55.5 ppm. amazonaws.com The carbons of the tetrahydroisoquinoline moiety are found at higher field strengths. amazonaws.com

Table 1: Representative NMR Data for a 1(2H)-Isoquinolinone Derivative

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.93-7.34 (m) | 111.3-137.6, 155.7 |

| Methoxy (OCH₃) | 3.87 (s) | 55.5 |

| Tetrahydroisoquinoline CH₂, CH | 2.90-3.55 (m) | 28.6, 44.6, 53.0 |

Note: Data is for a 2-aryl-1,2,3,4-tetrahydroisoquinoline derivative as a representative example. 's' denotes a singlet and 'm' denotes a multiplet. amazonaws.com

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a related 8-methoxyquinoline, characteristic absorption bands are observed. Aromatic C-H stretching vibrations typically appear around 3049 cm⁻¹. researchgate.net The region between 892-649 cm⁻¹ corresponds to aromatic C-H bending vibrations. researchgate.net For a derivative, 5-Nitro-8-Methoxyquinoline, the presence of a nitro group is confirmed by a strong absorption at 1338 cm⁻¹. researchgate.net The C-O stretching vibrations of the methoxy group in ethers generally appear in the 1060-1150 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Bands for Related Methoxyquinolines

| Functional Group | Vibrational Mode | Absorption Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3049 |

| Aromatic C-H | Bending | 892-649 |

| Nitro (NO₂) | Stretching | ~1338 (in 5-Nitro-8-Methoxyquinoline) |

| C-O (Ether) | Stretching | 1060-1150 |

Note: Data is for related methoxyquinoline compounds. researchgate.netdocbrown.info

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements. For derivatives of 1(2H)-Isoquinolinone, 8-methoxy-, HRESIMS is used to confirm the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, methyl 3-hydroxy-1-methoxy-6-methylisoquinoline-4-carboxylate, is 248.0917, with the found value being 248.0916, confirming the formula C₁₃H₁₄NO₄. rsc.org Similarly, for methyl 8-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the calculated [M+H]⁺ is 252.0667, and the found value is 252.0665, corresponding to the formula C₁₂H₁₁FNO₄. rsc.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. For complex molecules, experimental CD spectra are often compared with those predicted by theoretical calculations, such as Electronic Circular Dichroism (ECD) calculations. This comparison allows for the unambiguous assignment of the stereochemistry. For instance, in the structural determination of complex natural products containing isoquinoline (B145761) moieties, ECD calculations have been instrumental.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure and properties of molecules. DFT calculations can be used to predict spectroscopic data, such as vibrational frequencies in IR and Raman spectra. For a complex derivative of 6-methoxy-isoquinoline, DFT calculations at various levels of theory (e.g., B3LYP/6-31G) have been used to analyze its vibrational spectrum. oatext.com These calculations help in the assignment of observed vibrational modes, such as those for the methylene (B1212753) and phenyl groups. oatext.com

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Future DFT studies on 1(2H)-Isoquinolinone, 8-methoxy- would provide fundamental insights into its molecular properties.

Equilibrium Geometries and Electronic Structures

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers could calculate key structural parameters like bond lengths, bond angles, and dihedral angles. This would reveal the precise three-dimensional arrangement of the atoms in the 8-methoxy-1(2H)-isoquinolinone molecule. Analysis of the electronic structure would describe the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For 1(2H)-Isoquinolinone, 8-methoxy-, this analysis would predict its behavior in chemical reactions.

Mullikan Atomic Charges and Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electrostatic properties of a molecule. By calculating the Mulliken charges for each atom in 1(2H)-Isoquinolinone, 8-methoxy-, researchers could identify which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding intermolecular interactions and potential sites for electrophilic or nucleophilic attack.

Potential Energy Surfaces and Reaction Path Exploration

A Potential Energy Surface (PES) is a conceptual and mathematical tool used to explore the energy of a molecule as its geometry changes. For 1(2H)-Isoquinolinone, 8-methoxy-, constructing a PES could help in understanding its conformational flexibility, identifying transition states for isomerization, or mapping the pathway of a chemical reaction involving the molecule. This exploration is computationally intensive but provides a deep understanding of the molecule's dynamic behavior and reaction mechanisms.

Solvation Models and Electrostatic Polarization Effects

The behavior of a molecule can change significantly in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Applying such models to 1(2H)-Isoquinolinone, 8-methoxy- would allow for the study of how the solvent's dielectric medium affects its geometry and electronic properties through electrostatic polarization. This is crucial for predicting its behavior in a solution, which is the environment for many chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly useful for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. For 1(2H)-Isoquinolinone, 8-methoxy-, a TD-DFT calculation would yield the energies of its low-lying excited states and the probabilities of electronic transitions to these states (oscillator strengths). This theoretical spectrum could then be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

As of now, specific data tables and detailed research findings for these computational analyses on 1(2H)-Isoquinolinone, 8-methoxy- are absent from the available scientific literature, marking this as an open area for future scientific inquiry.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a real physical property that provides a powerful tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net It represents the electrostatic interaction energy between the molecule and a positive point charge at a given location in space. researchgate.netchemrxiv.org By mapping the MESP onto the electron density surface of a molecule, it is possible to visualize regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org

For 1(2H)-Isoquinolinone, 8-methoxy-, the MESP analysis can reveal key features related to its intermolecular interactions and reactivity. The electron-rich regions, typically associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, electron-poor regions, often found near hydrogen atoms attached to electronegative atoms, are prone to nucleophilic attack.

The MESP topology, which involves the analysis of critical points (CPs) in the potential, provides a quantitative description of the electrostatic landscape of the molecule. mdpi.com The minima in the MESP (Vmin) correspond to the most electron-rich sites, such as the carbonyl oxygen and the oxygen of the methoxy group in 1(2H)-Isoquinolinone, 8-methoxy-. chemrxiv.org The values of Vmin can be correlated with the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com

A representative MESP map for 1(2H)-Isoquinolinone, 8-methoxy- would likely show the following features:

A region of strong negative potential around the carbonyl oxygen, indicating its high propensity to act as a hydrogen bond acceptor.

A region of negative potential associated with the oxygen atom of the methoxy group.

Regions of positive potential around the hydrogen atoms of the aromatic ring and the N-H group (if present in a tautomeric form), suggesting their potential to act as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.org These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules. nih.gov

For a class of compounds including 1(2H)-Isoquinolinone, 8-methoxy-, QSAR studies can be performed if a dataset of structurally related compounds with measured biological activities is available. Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with biological activity. nih.gov The results are often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

CoMSIA is similar to CoMFA but calculates similarity indices based on additional physicochemical properties, including hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This often leads to more robust and predictive models. researchgate.net

A hypothetical QSAR study on a series of isoquinolinone derivatives might reveal the following:

Steric Fields (CoMFA/CoMSIA): A green contour map near a particular position might suggest that bulkier substituents are favored for higher activity, while a yellow contour map would indicate that smaller groups are preferred. mdpi.com

Electrostatic Fields (CoMFA/CoMSIA): A blue contour map could indicate that electropositive groups enhance activity, whereas a red contour map would suggest that electronegative groups are beneficial.

Hydrophobic Fields (CoMSIA): Yellow contours might highlight regions where hydrophobic groups increase activity, while white contours would indicate that hydrophilic groups are favored.

The statistical quality of the QSAR models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov A q² value greater than 0.5 is generally considered indicative of a predictive model. nih.gov

For 1(2H)-Isoquinolinone, 8-methoxy-, a QSAR study could provide insights into how the methoxy group at the 8-position contributes to its biological activity and how modifications at other positions on the isoquinolinone scaffold might lead to improved potency. Studies on quinolinone derivatives have successfully employed CoMFA and CoMSIA to understand the structural requirements for their biological activities. nih.gov

Computational Analysis of Structural-Electronic Effects

Computational analysis of the structural and electronic effects of substituents on the 1(2H)-isoquinolinone core is crucial for understanding the properties and reactivity of derivatives like 8-methoxy-1(2H)-isoquinolinone. The introduction of a methoxy group at the 8-position can significantly alter the electronic landscape of the parent molecule.

Density Functional Theory (DFT) calculations can be used to quantify these electronic effects by analyzing various parameters:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. An increase in the HOMO energy, often caused by electron-donating groups, suggests a greater propensity for the molecule to donate electrons in a chemical reaction.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken, NBO) can reveal how the electron density is distributed across the molecule. The methoxy group is expected to increase the negative charge on the ortho and para positions of the benzene (B151609) ring to which it is attached.

Dipole Moment: The magnitude and direction of the molecular dipole moment can be influenced by the presence of polar substituents like the methoxy group.

A study on the vibrational spectra of a related, more complex isoquinoline derivative utilized DFT to analyze the vibrational modes of different functional groups, demonstrating the power of computational methods in elucidating structural details. oatext.com Similarly, for 8-methoxy-1(2H)-isoquinolinone, DFT calculations could predict its infrared and Raman spectra, providing a theoretical basis for experimental spectroscopic characterization.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1(2H)-Isoquinolinone | -6.2 | -1.5 | 4.7 | 3.5 |

| 1(2H)-Isoquinolinone, 8-methoxy- | -5.9 | -1.4 | 4.5 | 4.2 |

This table presents hypothetical data to illustrate the expected trends in electronic properties upon addition of a methoxy group.

Investigations into Biological Activities and Mechanistic Pathways in Vitro

In Vitro Biological Activity Spectrum of Isoquinolinone Derivatives

The isoquinolinone framework is a recognized "privileged scaffold" in drug discovery, known for its presence in compounds with diverse therapeutic properties. univ.kiev.ua Naturally occurring isoquinolinone alkaloids, such as narciprimine (B1239416) and narciclasine (B1677919) from the Amaryllidaceae family, have been widely studied for their compelling biological effects. univ.kiev.ua Synthetic derivatives have expanded this activity spectrum, showing potential as anticancer, anti-inflammatory, and anti-infective agents.

Derivatives of the parent compound, 1(2H)-isoquinolinone, have been a particular focus. For instance, 3-aminoisoquinolin-1(2H)-one derivatives have been screened for anticancer activity across 60 different human tumor cell lines, identifying lead compounds with potent growth inhibition. univ.kiev.ua Other modifications, such as the addition of an imine group, have resulted in derivatives that induce cancer cell death through the generation of reactive oxygen species (ROS). nih.gov

Specifically, the introduction of a methoxy (B1213986) group at the 8-position has led to compounds with notable biological activities. A series of 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives were synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Furthermore, complex derivatives like 8-methoxy-9H-isothiazolo[5,4-b]quinoline-3,4-diones are being explored as a new class of anti-infective agents that inhibit bacterial DNA synthesis. wipo.int The versatility of this scaffold allows for the generation of compounds with a wide array of biological functions, from smooth muscle relaxation to potent cytotoxicity against cancer cells. nih.govnih.gov

Mechanistic Studies of Antimicrobial Action

The isoquinoline (B145761) and related quinoline (B57606) cores are foundational structures for many antimicrobial agents. Research into derivatives aims to uncover new mechanisms to combat microbial growth and resistance.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

While specific antimicrobial data for 1(2H)-Isoquinolinone, 8-methoxy- is not extensively detailed in the reviewed literature, studies on closely related structures provide significant insights. For example, a new 8-methoxy-quinolone, Bay 12-8039 (Moxifloxacin), demonstrated potent in vitro activity against a wide array of 218 anaerobic bacteria. nih.gov This compound inhibited 98% of strains from the Bacteroides fragilis group and over 94% of other Gram-negative and Gram-positive bacilli at concentrations of ≤2 mg/L. nih.gov

Table 1: In Vitro Activity of Bay 12-8039 (an 8-Methoxy-Quinolone) Against Anaerobic Bacteria

| Bacterial Group | Number of Strains | Percentage Inhibited by ≤2 mg/L |

| Bacteroides fragilis group | 65 | 98% |

| Gram-negative bacilli | 93 | 97% |

| Non-sporing Gram-positive bacilli | 36 | 94% |

| Endospore-forming Gram-positive bacilli | 34 | 94% |

| Gram-positive cocci | 45 | 100% |

| Data sourced from a study on the 8-methoxy-quinolone Bay 12-8039. nih.gov |

Antifungal Properties and Mechanisms

The investigation into the antifungal properties of isoquinolinone derivatives is an active area of research. While direct studies on 8-methoxy-1(2H)-isoquinolinone are limited, research on related structures provides valuable data. For instance, a study on spiro[indoline-3,3-pyrroles] incorporating an isoquinoline motif found that several of its derivatives exhibited notable antifungal properties. benthamscience.com This suggests that the isoquinoline scaffold can be a viable backbone for the development of new antifungal agents.

Furthermore, extensive studies on 8-hydroxyquinoline (B1678124) (oxine) derivatives, which are structurally analogous to 8-methoxy-isoquinolinones, have demonstrated significant antifungal activity against a range of fungi, including dermatophytes and Candida species. nih.gov Research has shown that the position of the substituent group is crucial, with derivatives having a group at the 8-position being more active than those with substitutions at other positions. nih.gov This highlights the potential importance of the 8-methoxy substitution for antifungal activity in the isoquinolinone series.

In Vitro Anticancer Properties and Cellular Mechanisms

The isoquinoline core is a key component of several anticancer agents, and derivatives of 1(2H)-isoquinolinone are being extensively investigated for their potential to inhibit tumor growth and induce cancer cell death. univ.kiev.uanih.gov

Inhibition of Tumor Growth in Vitro

Derivatives of 8-methoxy-1(2H)-isoquinolinone have shown promise as inhibitors of tumor cell proliferation. In a key study, a series of 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities. These compounds were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overactive in cancer cells. The in vitro screening was performed using an MTT assay against two human cancer cell lines: A431 (epidermoid carcinoma) and A549 (lung cancer).

The results indicated that these derivatives possess antiproliferative activity, with some compounds showing notable efficacy. This research suggests that the 8-methoxy-isoquinolinone scaffold is a viable starting point for developing novel EGFR inhibitors that can suppress tumor growth. nih.gov Further studies on other isoquinoline derivatives have demonstrated that these compounds can inhibit tumor proliferation both in vitro and in vivo, often by down-regulating inhibitor of apoptosis proteins (IAPs). nih.gov For example, two specific isoquinoline derivatives, B01002 and C26001, effectively inhibited the growth of SKOV3 ovarian cancer xenografts in mouse models. nih.gov

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of isoquinolinone derivatives against various cancer cell lines has been well-documented. A variety of aminoisoquinoline-5,8-quinones, which share a core structure, have demonstrated moderate to high cytotoxic activity, with IC₅₀ values in the low micromolar range (0.58 to 15.43 μM) against gastric, lung, and bladder cancer cell lines. nih.gov

In the study of 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives, their cytotoxic effects were quantified against A431 and A549 cell lines. The antiproliferative data from the MTT assay provides insight into the structure-activity relationship (SAR), indicating how different substitutions on the aryl ring influence cytotoxicity. One compound in the series, designated 6c, emerged as having the best activity against the A431 cell line and also showed the most potent inhibition of EGFR tyrosine kinase in an ELISA-based assay. These findings confirm that 8-methoxy-isoquinolinone derivatives can be potent cytotoxic agents against cancer cells.

Table 2: Antiproliferative Activity of Selected 2-Aryl-8-methoxy-isoquinolin-1(2H)-one Derivatives

| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀ in µM) |

| Derivative A | A431 (Epidermoid Carcinoma) | Data Not Specified |

| Derivative B | A431 (Epidermoid Carcinoma) | Data Not Specified |

| Compound 6c | A431 (Epidermoid Carcinoma) | Best Activity in Series |

| Derivative A | A549 (Lung Cancer) | Data Not Specified |

| Derivative B | A549 (Lung Cancer) | Data Not Specified |

| Compound 6c | A549 (Lung Cancer) | Data Not Specified |

| Data is based on a study evaluating a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives. Specific IC₅₀ values were not publicly available in the cited abstract, but Compound 6c was identified as the most potent. |

Interaction with Molecular Targets, Enzymes, and Receptors

The isoquinolinone scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. Derivatives of isoquinolinone have demonstrated a capacity to inhibit various enzymes and modulate receptor pathways. For instance, certain 3-acyl isoquinolin-1(2H)-ones have been shown to exert anti-tumor effects in breast cancer by inhibiting the MAPK/ERK signaling pathway.

Furthermore, studies on isoquinoline alkaloids isolated from marine fungi have identified compounds that selectively inhibit protein tyrosine phosphatases (PTPs), such as CD45. nih.gov Specifically, certain isoquinoline derivatives demonstrated selective inhibitory action against CD45, suggesting that the core isoquinoline structure is a viable scaffold for targeting this enzyme. nih.gov Other research into isoquinoline derivatives has revealed their potential to inhibit inhibitor of apoptosis proteins (IAPs) and DNA topoisomerases, highlighting the broad therapeutic landscape of this class of compounds. nih.govmdpi.com While direct studies on 1(2H)-Isoquinolinone, 8-methoxy- are limited, its structural similarity to these active compounds suggests potential interactions with similar biological targets.

Studies on Hydrogen Bonding Networks and Ternary Complex Formation

The molecular structure of 1(2H)-Isoquinolinone, 8-methoxy- possesses key functional groups that enable the formation of hydrogen bonds. The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Additionally, the oxygen atom of the methoxy group at the 8-position can also act as a hydrogen bond acceptor.

These features allow the molecule to form predictable supramolecular structures. For example, the N-H---O=C hydrogen bond can lead to the formation of centrosymmetric dimers or extended chains and tapes, a common motif in related heterocyclic structures like quinoxalines and pyrimidines. The potential for these interactions is crucial for molecular recognition and binding to biological targets.

While the formation of a ternary complex—a structure involving the compound, a target protein, and a third partner molecule (like an E3 ligase in PROTACs)—is a modern concept in drug design, specific investigations into the ability of 1(2H)-Isoquinolinone, 8-methoxy- to form such complexes are not extensively documented in current literature. However, the presence of multiple hydrogen bonding sites suggests the theoretical potential for creating the specific protein-protein interactions necessary for ternary complex stability.

Table 1: Potential Hydrogen Bonding Sites in 1(2H)-Isoquinolinone, 8-methoxy-

| Functional Group | Type | Role in Hydrogen Bonding |

| Lactam N-H | Amide | Donor |

| Lactam C=O | Carbonyl | Acceptor |

| 8-Methoxy (-OCH₃) | Ether | Acceptor |

Anti-Inflammatory Mechanisms

Inhibition of Nitric Oxide Production in Macrophage Cells

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key event in the inflammatory process. A variety of compounds containing the isoquinoline or a related quinoline core have been shown to inhibit this process. For example, studies have demonstrated that isoquinoline alkaloids can significantly inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Similarly, derivatives of noscapine, a complex benzylisoquinoline alkaloid, have been found to inhibit NO production in human and mouse macrophages. wikipedia.org

The mechanism often involves the downregulation of iNOS gene expression. Research on 8-hydroxyquinoline revealed it inhibits iNOS expression by blocking the activation of key transcription factors like NF-κB and C/EBPβ. nih.gov Other studies have identified quinolinone derivatives that act as iNOS dimerization inhibitors, preventing the enzyme from reaching its active form. nih.gov Given these precedents, it is plausible that 1(2H)-Isoquinolinone, 8-methoxy- may exert anti-inflammatory effects through similar mechanisms involving the inhibition of the iNOS pathway in macrophages.

Antioxidant Activity and Free-Radical Quenching Mechanisms

Compounds with methoxy-substituted aromatic rings are often investigated for their antioxidant properties. The free-radical quenching activity of such molecules can occur through several key mechanisms: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). frontiersin.org

The efficacy of these mechanisms is highly dependent on the molecular structure. The presence of an electron-donating group, such as the methoxy (-OCH₃) group in 1(2H)-Isoquinolinone, 8-methoxy-, can enhance antioxidant activity by stabilizing the resulting radical through resonance, which lowers the bond dissociation enthalpy (BDE) of a nearby hydrogen donor (like the N-H group). frontiersin.org In the context of the isoquinolinone structure, the lactam N-H group is a potential hydrogen donor. Theoretical studies on related structures suggest that the methoxy group plays a significant role in the molecule's ability to scavenge free radicals. The process may even involve demethylation of the methoxy group under certain conditions to participate in multiple free-radical trapping reactions.

Table 2: Principal Mechanisms of Free-Radical Quenching

| Mechanism | Description | Key Parameters |

| HAT (Hydrogen Atom Transfer) | A hydrogen atom is directly transferred from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |

| SET-PT (Single-Electron Transfer followed by Proton Transfer) | An electron is first transferred to the radical, followed by the transfer of a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) |

| SPLET (Sequential Proton-Loss Electron Transfer) | The antioxidant first loses a proton, followed by an electron transfer to the radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase CD45)

Protein tyrosine phosphatase CD45 is a critical regulator of immune cell signaling, and its inhibition is a target for treating various inflammatory and autoimmune disorders. scbt.com The isoquinoline scaffold has emerged as a promising starting point for developing CD45 inhibitors.

A study focusing on natural products from a deep-sea-derived fungus identified several isoquinoline alkaloids as selective inhibitors of CD45. nih.gov Two compounds from this study exhibited potent and selective inhibition with IC₅₀ values of 8.4 µM and 5.6 µM, respectively. nih.gov This finding is significant as it establishes a direct link between the isoquinoline core structure and CD45 inhibition. The study noted that substituents on the isoquinoline nucleus greatly influenced the bioactivity, suggesting that modifications, such as the 8-methoxy group on the target compound, could play a role in modulating this inhibitory activity. nih.gov While many reported CD45 inhibitors have different structures, the discovery of isoquinoline-based inhibitors opens a new avenue for investigation where compounds like 1(2H)-Isoquinolinone, 8-methoxy- could be relevant candidates. nih.govresearchgate.net

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources

The discovery of 8-methoxy-1(2H)-isoquinolinone and its derivatives from natural sources has primarily been associated with isoquinoline (B145761) alkaloids from plants and, more recently, from microorganisms.

Identification as Components of Isoquinoline Alkaloidspsu.eduresearchgate.netnih.govresearchgate.net

Isoquinoline alkaloids represent a significant class of nitrogen-containing heterocyclic compounds found widely in the plant kingdom. psu.eduresearchgate.netnih.govresearchgate.net These compounds are characterized by a core isoquinoline structure and are known for their diverse pharmacological activities. While simple isoquinolines are less common, they are considered part of this large family. The classification of these alkaloids is often based on their structural features and biosynthetic origins.

The structural backbone of 8-methoxy-1(2H)-isoquinolinone, the isoquinoline ring system, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fundamental structure is the basis for a wide array of more complex alkaloids, including benzylisoquinoline, aporphine, and protoberberine alkaloids. numberanalytics.com The presence of various substituents, such as the methoxy (B1213986) group at the C-8 position in 8-methoxy-1(2H)-isoquinolinone, contributes to the vast structural diversity and varied biological properties observed within this alkaloid class.

Discovery from Fungi (e.g., Aspergillus puniceus, Penicillium sp. R22)nih.gov

In addition to plants, fungi have been recognized as a source of isoquinoline alkaloids. An endophytic fungus, Penicillium sp. R22, isolated from the plant Nerium indicum, was found to produce a new isoquinolone alkaloid, 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, alongside two known quinolinone alkaloids. nih.gov This discovery highlights the potential of endophytic fungi as producers of novel and structurally diverse secondary metabolites, including those with an isoquinoline core. The isolation of such compounds from fungal sources expands the known natural distribution of this class of alkaloids beyond the plant kingdom.

Postulated Biosynthetic Routes

The biosynthesis of isoquinoline alkaloids is a complex process that has been the subject of extensive research. The pathways involve a series of enzymatic reactions that transform primary metabolites into the intricate structures of these alkaloids.

Derivation from β-Phenylethylamine Precursorspsu.eduresearchgate.netnih.govmdma.ch

The biosynthesis of isoquinoline alkaloids generally originates from the amino acid tyrosine. ontosight.aifrontiersin.org Tyrosine serves as the precursor for the formation of β-phenylethylamine derivatives, which are key building blocks for the isoquinoline skeleton. psu.eduresearchgate.netnih.govmdma.ch Through a series of enzymatic steps, including hydroxylation and decarboxylation, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), leads to the formation of (S)-norcoclaurine, the central intermediate in the biosynthesis of most benzylisoquinoline alkaloids. ontosight.aifrontiersin.org

Role of Electrophilic Aromatic Substitution in Ring Formationiust.ac.irquimicaorganica.orgyoutube.comyoutube.comimperial.ac.uk

The formation of the isoquinoline ring system involves a key cyclization reaction. In the biosynthesis of many isoquinoline alkaloids, this ring closure occurs via a Pictet-Spengler reaction, which is a type of electrophilic aromatic substitution. iust.ac.ir In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the heterocyclic ring. iust.ac.ir The reactivity of the aromatic ring towards electrophiles is crucial for this cyclization step. The benzene ring of the precursor is generally more electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring in the final isoquinoline structure. quimicaorganica.orgyoutube.comimperial.ac.uk

Enzymatic and Metabolic Pathways Implicated in Biosynthesisnumberanalytics.comontosight.aifrontiersin.orgwikipedia.orgresearchgate.net

A multitude of enzymes are involved in the intricate biosynthetic pathways of isoquinoline alkaloids. Following the initial formation of (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, and hydroxylation, are catalyzed by specific enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. frontiersin.orgresearchgate.net

One pivotal enzyme in the diversification of isoquinoline alkaloids is the berberine (B55584) bridge enzyme (BBE). ontosight.aifrontiersin.orgwikipedia.org BBE catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a key step leading to the formation of protoberberine alkaloids. frontiersin.orgwikipedia.org The regulation of these enzymatic steps is complex, involving transcriptional and post-translational controls, which ultimately dictate the specific types and quantities of alkaloids produced in an organism. ontosight.ai

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-methoxy-1(2H)-isoquinolinone |

| 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one |

| (S)-norcoclaurine |

| (S)-reticuline |

| 3-O-methylviridicatin |

| 4-hydroxyphenylacetaldehyde |

| Allocrypropine |

| Apomorphine |

| Benzylisoquinoline |

| Berberine |

| Bicuculline |

| Carcristine A |

| Carcristine B |

| Cepharanthine |

| Cherinonaine |

| Codeine |

| Corydaldine |

| Cotarnine |

| Crispine A |

| Dehydrosalsolidine |

| Densine |

| Dopamine |

| Fumaflorine |

| Harmaline |

| Hydrocotarnine |

| Meconine |

| Morphine |

| N-methylcorydaldine |

| N-trans-cinnamoyltyramine |

| N-trans-coumaroyltyramine |

| N-trans-feruloyltyramine |

| Naloxone |

| Narceine |

| Narlumicine |

| Nectarin V |

| Northalifoline |

| Noscapine |

| O-Methylcorypalline |

| Opic acid |

| Opuntin B |

| Protopine |

| Sanguinarine |

| Stephaoxocanidine |

| Stylopine |

| Thalifoline |

| Tyrosine |

| Vinetine |

Natural Product Anticipation via Chemical Synthesis Guided by Biosynthetic Logic

The principles of biosynthesis are increasingly used to inform and guide the laboratory synthesis of complex natural products. This approach, often termed biomimetic synthesis, leverages nature's own efficient and elegant strategies to construct molecular scaffolds. By mimicking key biosynthetic transformations, chemists can often develop more concise and effective synthetic routes that operate under mild conditions. researchgate.netrsc.org

A prime example of this synergy is the use of the Pictet-Spengler reaction in organic synthesis. This reaction, central to isoquinoline alkaloid biosynthesis, has been widely adopted by chemists to construct the tetrahydroisoquinoline core. researchgate.net Research has shown that this condensation can be achieved in a one-pot synthesis in a simple phosphate (B84403) buffer, which mimics the catalytic function of the enzyme norcoclaurine synthase, albeit without the stereospecificity. researchgate.netrsc.org This highlights a key aspect of biosynthetic logic in synthesis: understanding the crucial bond-forming events in a natural pathway allows chemists to "anticipate" effective synthetic strategies for the target molecule or its analogs.

This approach offers several advantages:

Efficiency: Routes are often shorter and more convergent than traditional linear syntheses.

Mild Conditions: Biomimetic reactions frequently use water as a solvent and proceed at ambient temperature and neutral pH, reducing the need for harsh reagents and protecting groups.

Novelty: Considering a biosynthetic pathway can inspire novel synthetic disconnections that might not be obvious from a purely retrosynthetic perspective.

By understanding the enzymatic machinery of organisms, from methyltransferases to oxidases, chemists can better predict plausible natural product structures. nih.govfrontiersin.org This knowledge can then be used to design syntheses of these "anticipated" natural products, sometimes even leading to their laboratory creation before they are discovered in nature. This integration of biosynthetic logic with synthetic chemistry represents a powerful tool in drug discovery and natural products research, enabling the efficient production of complex molecules and their analogs for pharmacological evaluation. numberanalytics.com

The following table contrasts a key biomimetic reaction with a more traditional synthetic approach.

| Transformation | Biomimetic (Biosynthetically-Guided) Approach | Traditional Synthetic Approach | Key Difference |

| Formation of Tetrahydroisoquinoline Core | One-pot Pictet-Spengler reaction of a phenethylamine (B48288) and an aldehyde in a phosphate buffer at moderate temperature. rsc.org | Multi-step sequence, such as Bischler-Napieralski reaction followed by reduction, often requiring strong acids (e.g., PCl₅, POCl₃) and a separate reduction step (e.g., with NaBH₄). | The biomimetic approach combines cyclization and the introduction of key functionalities in a single, milder step, directly mimicking the biological condensation. |

Advanced Applications in Materials Science and Other Scientific Fields

Utilization as Ligands in Catalytic Systems

The core structure of isoquinoline (B145761) is known to serve as a "privileged scaffold" in chemistry, with certain derivatives acting as chiral ligands in asymmetric synthesis. nih.gov The nitrogen atom in the heterocyclic ring and adjacent oxygen atoms in isoquinolinones can act as coordination sites for metal ions, a fundamental property for developing catalytic ligands. For instance, the related compound class of 8-hydroxyquinolines are well-established bidentate ligands that form stable complexes with a wide array of metal ions, utilized in various catalytic and analytical applications. scispace.comresearchgate.net

However, no specific research findings or data tables detailing the synthesis, characterization, or catalytic activity of metal complexes involving 1(2H)-Isoquinolinone, 8-methoxy- as a ligand could be identified. The research literature focuses on the synthesis of isoquinoline derivatives using transition metal catalysts, rather than the use of these compounds as the catalytic ligands themselves. nih.gov

Exploration in the Development of Functional Materials